

Theoretical Insights into the Molecular Properties of Vinyl Iodide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular properties of **vinyl iodide** (C₂H₃I), drawing upon a range of theoretical studies. **Vinyl iodide** serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions for the formation of carbon-carbon bonds, making a thorough understanding of its electronic structure and reactivity crucial for its application in medicinal chemistry and materials science. This document summarizes key quantitative data, outlines the computational methodologies employed in its study, and presents visualizations of its structure and the theoretical approaches used to investigate its properties.

Molecular Structure and Bonding

Vinyl iodide possesses a planar structure with a double bond between its two carbon atoms. The geometry around the vinyl group is trigonal planar, a result of the sp² hybridization of the carbon atoms. This arrangement minimizes electron-electron repulsion, leading to a stable molecular configuration. The C-I bond is formed from the overlap of a carbon sp² hybrid orbital and an iodine p orbital.

A key feature of **vinyl iodide** is the relatively weak C-I bond, which has a bond dissociation energy of approximately 57.6 kcal/mol. This is significantly lower than the C-X bonds in other vinyl halides (F, Cl, Br), making **vinyl iodide** more reactive in processes like transition-metal catalyzed cross-coupling reactions.

Molecular Geometry



The geometric parameters of **vinyl iodide** have been determined through theoretical calculations. The C-C-I bond angle is a notable feature of its structure.

Parameter	Value
C-C-I Bond Angle	~123.3°

Spectroscopic Properties and Electronic Structure

Theoretical studies have been instrumental in elucidating the spectroscopic properties of **vinyl iodide**, particularly its ultraviolet (UV) absorption spectrum and photodissociation dynamics. The UV absorption is complex due to the presence of both $\pi^* \leftarrow \pi$ transitions localized on the C=C bond and $\sigma^* \leftarrow n$ transitions localized on the C-I bond.

High-level ab initio and density functional theory (DFT) calculations that explicitly include spinorbit coupling (SOC) have been crucial for accurately assigning the electronic excited states and understanding the photodissociation pathways. These studies have revealed the significant role of triplet states in the photodissociation dynamics. The broad UV absorption band around 250 nm is primarily attributed to $\sigma^* \leftarrow n''$ and $\sigma^* \leftarrow n'$ excitations, rather than the previously proposed $\pi^* \leftarrow n''$ excitation.

Energetic Properties

A summary of key energetic properties of **vinyl iodide** is presented below.

Property	Value
C-I Bond Dissociation Energy (D ₀)	≤ 65 kcal/mol
Adiabatic Ionization Energy	9.32 ± 0.01 eV
Heat of Formation (ΔHf,0K)	140.2 ± 3.2 kJ/mol
Heat of Formation (ΔHf,298K)	131.2 ± 3.2 kJ/mol

Theoretical and Experimental Protocols



The theoretical investigation of **vinyl iodide**'s molecular properties involves a range of sophisticated computational chemistry methods.

Computational Methodologies

- Ab Initio Methods: High-level ab initio calculations, such as multireference configuration interaction (MRCI
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